4-(pyrrolidin-1-ylsulfonyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide
Description
4-(Pyrrolidin-1-ylsulfonyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide is a heterocyclic compound featuring a benzamide core functionalized with a pyrrolidine sulfonyl group at the 4-position and a pyrazine-thiophene hybrid substituent at the N-position. This structural combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfonamide and aromatic heterocycle interactions.
Properties
IUPAC Name |
4-pyrrolidin-1-ylsulfonyl-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S2/c25-20(23-14-17-19(22-10-9-21-17)18-4-3-13-28-18)15-5-7-16(8-6-15)29(26,27)24-11-1-2-12-24/h3-10,13H,1-2,11-12,14H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSHDVVKRGLJCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=NC=CN=C3C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Compound 3 () :
- Structure: N-(4-carbamimidoylbenzyl)-2-(5-chloro-3-(cyclobutylamino)-2-oxo-6-(thiophen-3-yl)pyrazin-1(2H)-yl)acetamide
- Comparison : While both compounds incorporate thiophene and pyrazine rings, the target compound uses a thiophen-2-yl group, whereas this analogue has thiophen-3-yl. The 2-yl substitution may enhance steric accessibility for binding interactions compared to 3-yl .
- Key Data: No explicit physical data provided for direct comparison.
Compound 56 () :
- Structure : 4-(6-(3-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazin-3-yl)-N-((trimethylsilyl)methyl)benzamide
- Comparison : Replaces pyrazine with an imidazopyridazine core and introduces a trifluoromethyl group. The trifluoromethyl group increases lipophilicity, which may improve membrane permeability compared to the target compound’s pyrrolidine sulfonyl group .
Analogues with Pyrrolidine Sulfonyl Benzamide Scaffolds
N-(4-phenyl-1,3-thiazol-2-yl)-3-pyrrolidin-1-ylsulfonylbenzamide () :
- Structure : Benzamide with pyrrolidine sulfonyl and 4-phenylthiazole substituents.
Analogues with Thiophene-Benzamide Hybrids
Compounds 4a and 4b () :
- Structures: 4a: N-(4-(2-Aminocyclopropyl)phenyl)-4-(thiophen-2-yl)benzamide hydrochloride 4b: N-(4-(2-Aminocyclopropyl)phenyl)-3-(thiophen-2-yl)benzamide hydrochloride
- Comparison: Both feature thiophen-2-yl benzamide cores but lack the pyrazine and pyrrolidine sulfonyl groups. The aminocyclopropyl group in these compounds may enhance rigidity and target selectivity compared to the flexible pyrazine-methyl linkage in the target compound .
- Key Data : Melting points and MS data (e.g., 4a: m/z 407.2 [M+H]⁺) are reported, suggesting higher molecular weights than the target compound.
Analogues with Pyrazine-Based Sulfonamides
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () :
- Structure: Pyrazolo-pyrimidine core with benzenesulfonamide and fluorinated chromenone.
- Comparison: The sulfonamide group is directly attached to a pyrazolo-pyrimidine ring, differing from the target’s benzamide-pyrrolidine sulfonyl architecture. The fluorinated chromenone moiety introduces strong electron-withdrawing effects, which may alter binding kinetics compared to the target’s thiophene-pyrazine group .
- Key Data : Melting point 175–178°C; mass 589.1 [M+H]⁺.
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